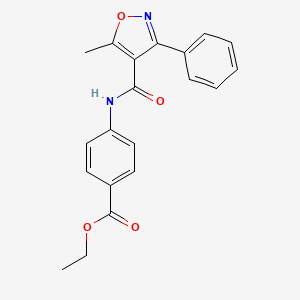

Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate

Beschreibung

Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a benzoate ester derivative featuring a 1,2-oxazole heterocycle substituted with a methyl group at position 5 and a phenyl group at position 2. The amide linkage at position 4 of the oxazole connects to the para-position of the ethyl benzoate moiety. This structure is significant in medicinal chemistry, particularly in ligand design for nuclear receptors, as evidenced by its analogs in retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist development .

Eigenschaften

Molekularformel |

C20H18N2O4 |

|---|---|

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

ethyl 4-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate |

InChI |

InChI=1S/C20H18N2O4/c1-3-25-20(24)15-9-11-16(12-10-15)21-19(23)17-13(2)26-22-18(17)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,23) |

InChI-Schlüssel |

WVFNXVDFTHTFPU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride and Deoxo-Fluor®. The oxidative aromatization of oxazolines to the corresponding oxazoles is achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene and bromotrichloromethane .

Industrial Production Methods

In industrial settings, the synthesis of oxazole derivatives like this compound can be carried out using flow chemistry techniques. This method involves the use of a packed reactor containing commercial manganese dioxide, which allows for the rapid and efficient conversion of β-hydroxy amides to oxazolines and subsequently to oxazoles .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate undergoes various chemical reactions, including:

Oxidation: The oxidative aromatization of oxazolines to oxazoles.

Substitution: Nucleophilic substitution reactions at the benzylic position.

Cyclization: Formation of the oxazole ring through cyclodehydration of β-hydroxy amides.

Common Reagents and Conditions

Oxidation: Reagents such as manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene, and bromotrichloromethane.

Substitution: Reagents like bromine for free radical bromination.

Cyclization: Reagents such as Burgess’ reagent, Mitsunobu reagent, and diethylaminosulfur trifluoride

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of new materials with specific chemical and physical properties

Wirkmechanismus

The mechanism of action of Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Core Modifications

The 1,2-oxazole core distinguishes this compound from analogs with 1,2,4-oxadiazole or isoxazole rings. For example:

- Ethyl 3/4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate (): Replacing 1,2-oxazole with 1,2,4-oxadiazole introduces an additional nitrogen atom, enhancing electron-withdrawing properties. The trifluoromethyl group increases lipophilicity, making it suitable for positron emission tomography (PET) tracers (70–80% synthesis yield) .

Substituent Variations

- tert-Butyl 4-{3-[2-chloro-6-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-4-amido}benzoate (): The tert-butyl ester enhances hydrolytic stability compared to the ethyl ester. The chloro-trifluoromethylphenyl substituent improves steric bulk, contributing to 88% synthesis yield and efficacy in RORγt inhibition .

- Ethyl 4-(dimethylamino)benzoate (): Replacing the oxazole-amido group with a dimethylamino moiety increases electron-donating capacity, improving reactivity in resin cements (higher degree of conversion than methacrylate analogs) .

Linkage and Functional Group Impact

- Amide vs. Ester Linkages : The amide group in the target compound offers metabolic stability over esters like ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate (), which may undergo faster hydrolysis .

- Halogenated Derivatives : Bromodifluoromethyl-substituted analogs (e.g., ethyl 3/4-(5-(bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate ) exhibit lower radiochemical yields (2–5%) in PET tracer synthesis compared to trifluoromethyl derivatives, likely due to steric hindrance .

Data Table: Key Structural Analogs and Properties

Biologische Aktivität

Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a synthetic compound belonging to the oxazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features a unique structure that combines an ethyl ester with an oxazole ring. The synthesis typically involves the cyclization of appropriate precursors followed by amidation and esterification processes. The general synthetic route can be summarized as follows:

- Formation of the Oxazole Ring : This is achieved through cycloisomerization of α,β-acetylenic oximes or intramolecular cyclization of propargylamines.

- Amidation : The oxazole is then reacted with 4-aminobenzoic acid.

- Esterification : Finally, the compound is esterified with ethanol to yield this compound.

Antimicrobial Activity

Oxazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial and fungal strains.

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Escherichia coli | 20 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 15 |

The compound demonstrated significant antibacterial activity comparable to standard antibiotics like amoxicillin and clotrimazole.

Anticancer Activity

Recent studies indicate that compounds containing oxazole moieties exhibit anticancer properties. This compound has been tested for cytotoxic effects on various cancer cell lines:

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving modulation of specific signaling pathways.

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies have indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The oxazole ring may play a crucial role in binding to these targets, thereby modulating their activity.

Case Studies

A notable case study involved the evaluation of several oxazole derivatives in a comparative analysis against standard antimicrobial agents. The study highlighted that compounds similar to this compound exhibited enhanced potency against resistant strains of bacteria and fungi, indicating potential therapeutic applications in treating infections caused by drug-resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.